molecular formula C13H17FN2O2S B2905162 1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine CAS No. 2309187-23-1

1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2905162
CAS No.: 2309187-23-1
M. Wt: 284.35
InChI Key: LGOGHUUISKNGRZ-UHFFFAOYSA-N
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Description

1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring (a five-membered amine) linked to an azetidine ring (a four-membered amine) substituted with a 3-fluorobenzenesulfonyl group. The fluorinated aromatic sulfonyl group may enhance electronegativity and bioavailability, while the azetidine-pyrrolidine framework could influence conformational rigidity and binding affinity.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2S/c14-11-4-3-5-13(8-11)19(17,18)16-9-12(10-16)15-6-1-2-7-15/h3-5,8,12H,1-2,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOGHUUISKNGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve the use of appropriate reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.

Chemical Reactions Analysis

1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may exhibit bioactive properties that make it useful for drug discovery and development . Additionally, its unique structural features make it a valuable compound for studying structure-activity relationships and understanding the influence of different functional groups on biological activity.

Mechanism of Action

The mechanism of action of 1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the sulfonylazetidine moiety play crucial roles in its binding to target proteins and enzymes, leading to the modulation of their activity . The exact molecular targets and pathways involved may vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Acyl Chains

Example: 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine (Compound 3 in )

  • Structure : Pyrrolidine linked to a long unsaturated acyl chain with a 3,4-methylenedioxyphenyl (MDPh) group.
  • Molecular Weight : ~375 g/mol (estimated).
  • Biological Activity : Exhibits MAO-A inhibitory activity, relevant to antidepressant effects .
  • Comparison : Unlike the target compound, this analog lacks sulfonamide and azetidine moieties. Its acyl chain and MDPh group may favor hydrophobic interactions, whereas the fluorobenzenesulfonyl group in the target compound could enhance polar interactions and metabolic stability.

Phencyclidine (PCP) Analogs

Example : 1-(1-Phenylcyclohexyl)-pyrrolidine (PCPy, PHP)

  • Structure : Pyrrolidine attached to a phenylcyclohexyl group.
  • Molecular Weight : 230.34 g/mol.
  • Biological Activity : NMDA receptor antagonist, inducing psychoactive effects .
  • Comparison : The target compound replaces the lipophilic cyclohexyl-phenyl group with a sulfonamide-azetidine system, likely reducing CNS penetration and shifting activity toward enzyme inhibition rather than receptor antagonism.

Piper longum-Derived Pyrrolidine Alkaloids

Example : 1-[1-Oxo-5(3,4-methylenedioxyphenyl)-2E-pentenyl]-pyrrolidine (Compound 5 in )

  • Structure : Pyrrolidine with a conjugated acyl chain and MDPh substituent.
  • Molecular Weight : ~317 g/mol (estimated).
  • Biological Activity: Not explicitly stated, but similar compounds show antimicrobial or cytotoxic properties .
  • Comparison : The absence of sulfonamide and azetidine groups limits its utility in targets requiring electronegative or rigid binding motifs.

Structural and Functional Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Source/Application
1-[1-(3-Fluorobenzenesulfonyl)azetidin-3-yl]pyrrolidine 3-Fluorobenzenesulfonyl, azetidine ~312 (calculated) Hypothesized enzyme inhibition Synthetic/Medicinal Chemistry
1-[1-Oxo-9(3,4-MDPh)nonatrienyl]pyrrolidine 3,4-MDPh, unsaturated acyl chain ~375 MAO-A inhibition Natural (Piper longum)
1-(1-Phenylcyclohexyl)-pyrrolidine (PCPy) Phenylcyclohexyl 230.34 NMDA antagonism Synthetic/Psychoactive
1-[1-Oxo-5(3,4-MDPh)pentenyl]-pyrrolidine 3,4-MDPh, conjugated acyl chain ~317 Antimicrobial (inferred) Natural (Piper longum)

Key Research Findings and Implications

Sulfonamide vs. Acyl Groups : Sulfonamide-containing compounds (e.g., the target) typically exhibit higher metabolic stability and stronger hydrogen-bonding capacity compared to acylated derivatives like those in Piper longum .

Azetidine vs.

Fluorine Substitution: The 3-fluorobenzenesulfonyl group may enhance bioavailability and binding to electronegative enzyme pockets, a feature absent in non-fluorinated analogs .

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